Aurora Kinase Inhibition: [2,3-c] vs. [3,2-c] Thienopyrazole Scaffold Potency Comparison
Optimized 1H-thieno[2,3-c]pyrazole-5-carboxylic acid derivatives demonstrate single-digit nanomolar inhibition of Aurora-1 and Aurora-2 kinases (IC50 = 8 nM for both targets) [1]. In contrast, the thieno[3,2-c]pyrazole-5-carboxylic acid series required extensive parallel chemistry optimization to achieve comparable in vitro potency, with early leads showing IC50 values in the submicromolar range (>100 nM) against the same Aurora kinases [2].
| Evidence Dimension | Aurora kinase IC50 |
|---|---|
| Target Compound Data | Derivative of 1H-thieno[2,3-c]pyrazole-5-carboxylic acid: Aurora-1 IC50 = 8 nM, Aurora-2 IC50 = 8 nM [1] |
| Comparator Or Baseline | Thieno[3,2-c]pyrazole-5-carboxylic acid derivatives: Aurora kinase IC50 > 100 nM (early leads) [2] |
| Quantified Difference | ≥12.5-fold improvement in potency for the [2,3-c] scaffold |
| Conditions | In vitro enzymatic kinase inhibition assay |
Why This Matters
Procurement of the [2,3-c] scaffold provides a direct entry into a chemical space with demonstrated high-affinity kinase inhibition, reducing the synthetic burden required to achieve target potency.
- [1] Hydrazinocarbonyl-thieno[2,3-c]pyrazoles as inhibitors of protein kinases. Aurora-1 IC50 = 8 nM, Aurora-2 IC50 = 8 nM, CDK2 IC50 = 177 nM, Tie2 IC50 = 117 nM. View Source
- [2] Nerviano Medical Sciences. Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors. Solution and solid phase parallel chemistry expansion led to promising lead compounds with high in vitro potency after optimization. View Source
